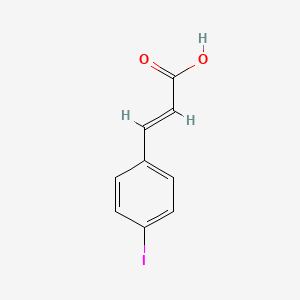

4-Iodocinnamic acid

Vue d'ensemble

Description

4-Iodocinnamic acid is an organic compound with the molecular formula C9H7IO2 It is a derivative of cinnamic acid, where an iodine atom is substituted at the para position of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Iodocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction, where 4-iodobenzaldehyde reacts with malonic acid in the presence of a base such as piperidine. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the reaction of 4-iodobenzaldehyde with acetic anhydride and sodium acetate can produce this compound in good yields. This method is advantageous due to its simplicity and the availability of reagents .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Iodocinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form 4-iodohydrocinnamic acid.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the double bond.

Major Products:

Substitution: Products like 4-azidocinnamic acid or 4-cyanocinnamic acid.

Oxidation: Products like 4-iodobenzoic acid.

Reduction: Products like 4-iodohydrocinnamic acid

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that 4-iodocinnamic acid possesses significant antioxidant capabilities. Cinnamic acid derivatives, including this compound, have been shown to inhibit lipid peroxidation and scavenge free radicals effectively. A study demonstrated that derivatives with halogen substitutions exhibited enhanced antioxidant activities compared to their non-substituted counterparts .

Table 1: Antioxidant Activity of Cinnamic Acid Derivatives

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 12.5 | DPPH Scavenging |

| Caffeic Acid | 15.0 | DPPH Scavenging |

| Trolox | 10.0 | DPPH Scavenging |

Anticancer Activity

This compound has demonstrated promising anticancer properties across various cancer cell lines. In vitro studies have indicated that it can inhibit the proliferation of human cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism is believed to involve the induction of apoptosis via reactive oxygen species (ROS) generation .

Case Study: Antitumor Activity

A study assessed the cytotoxic effects of this compound on several cancer cell lines, revealing an IC50 value of 5.6 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. It has been found effective against various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, it exhibited an IC50 value of 64 µM against Mycobacterium marinum, a non-tuberculous mycobacterium responsible for skin infections .

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Compound | IC50 (µM) |

|---|---|---|

| Mycobacterium marinum | This compound | 64 |

| Staphylococcus aureus | This compound | 30 |

| Escherichia coli | This compound | 45 |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the iodination of cinnamic acid or its derivatives through electrophilic aromatic substitution reactions. The presence of the iodine atom enhances lipophilicity and may influence biological activity due to its ability to participate in various interactions within biological systems.

Synthesis Methodology

A common method for synthesizing this compound involves:

- Starting Material: Cinnamic acid.

- Reagents: Iodine or iodine monochloride in the presence of a Lewis acid catalyst.

- Reaction Conditions: Typically carried out under reflux conditions in an organic solvent.

Mécanisme D'action

The mechanism by which 4-iodocinnamic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways essential for cell survival and proliferation. The presence of the iodine atom enhances its binding affinity and specificity towards certain targets .

Comparaison Avec Des Composés Similaires

Cinnamic Acid: The parent compound, lacking the iodine substitution.

4-Bromocinnamic Acid: Similar structure but with a bromine atom instead of iodine.

4-Chlorocinnamic Acid: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: 4-Iodocinnamic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems .

Activité Biologique

4-Iodocinnamic acid is a derivative of cinnamic acid, which has garnered attention in recent years for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the para position of the phenyl ring in the cinnamic acid structure. This modification can influence its biological activity compared to other cinnamic acid derivatives.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Cinnamic acids, in general, have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity of this compound is attributed to its ability to donate electrons and stabilize free radicals.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines are indicative of its potency.

- For instance, one study reported an IC50 value of approximately 1.79 µM for MCF-7 cells, suggesting a strong inhibitory effect compared to standard treatments .

- Mechanisms of Action :

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit lipoxygenase (LOX) activity, which plays a critical role in inflammatory processes. The inhibition of LOX by this compound may contribute to reduced inflammation in various models .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 30 |

| Escherichia coli | > 6,000 |

| Mycobacterium tuberculosis | 244 |

The compound's mechanism involves disrupting bacterial membranes and inhibiting essential biochemical processes .

Structure-Activity Relationship (SAR)

The introduction of iodine at the para position significantly influences the compound's biological activity. Research suggests that electron-withdrawing groups enhance anticancer and antimicrobial activities compared to electron-donating groups .

Propriétés

IUPAC Name |

(E)-3-(4-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDLJAPEZBFHGP-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.